molecular formula C13H17ClN2 B1407011 2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride CAS No. 857836-70-5

2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride

Cat. No. B1407011
CAS RN: 857836-70-5
M. Wt: 236.74 g/mol
InChI Key: SZSDKBUKNNEBFK-UHFFFAOYSA-N
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Description

2-Phenyl-2-(1-piperidyl)acetonitrile hydrochloride is a chemical compound with the CAS Number: 1354954-60-1 . It has a molecular weight of 236.74 . This compound is typically found in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is phenyl (2-piperidinyl)acetonitrile hydrochloride . The InChI code for this compound is 1S/C13H16N2.ClH/c14-10-12 (11-6-2-1-3-7-11)13-8-4-5-9-15-13;/h1-3,6-7,12-13,15H,4-5,8-9H2;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Complexes of 2-phenyl-4-(piperidyl-1)-pyrido[2,3-a]anthraquinone with transition metals were synthesized and characterized, showing different compositions based on the pH levels used during synthesis. These metal complexes offer insights into chemical bonding and molecular structures (Strashnova et al., 2007).

Reaction Pathways and Mechanisms

  • The reaction of O-aryl thionocarbonates with 2-(1-benzyl-2-pyrrolidinyl and 2-piperidyl)ethyl in acetonitrile was studied, leading to the formation of compounds like 1-benzyl-4-phenoxyhexahydro-1H-azepine. This research aids in understanding the pyrolysis processes and reaction mechanisms of such compounds (Sakanoue et al., 1990).

Solvolysis Reactions

  • The solvolysis of 2-methoxy-2-phenyl-3-butene in acetonitrile/water mixtures was examined, highlighting the nucleophilic addition of water to a tertiary allylic carbocation. Such studies are crucial for understanding reaction dynamics in organic chemistry (Jia et al., 2002).

Photochemical Reactions

  • Research on the photochemical decarboxylation of 2-phenyl- and 2-(p-chlorophenyl)-Δ2-thiazoline-4-carboxylic acid in acetonitrile demonstrates the transformation into corresponding thiazoles and benzonitriles. This contributes to the understanding of photochemical reaction pathways in organic compounds (Suzuki et al., 1976).

Electrochemical Studies

  • The electrochemical oxidation of 2-phenyl-1,2-benzisothiazol-3(2H)-ones in acetonitrile was investigated, contributing to knowledge on the electrochemical behavior of such compounds and their oxidation products (Dakova et al., 1994).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements associated with this compound are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-phenyl-2-piperidin-1-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c14-11-13(12-7-3-1-4-8-12)15-9-5-2-6-10-15;/h1,3-4,7-8,13H,2,5-6,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSDKBUKNNEBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C#N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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